Clomipramine-d6 N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

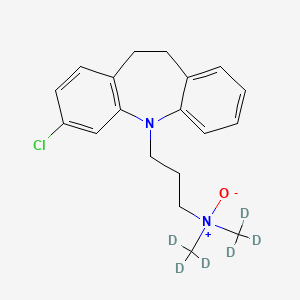

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Clomipramine-d6 N-Oxide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Clomipramine-d6 N-Oxide, a critical tool in the bioanalytical landscape. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and, most importantly, the application of this stable isotope-labeled internal standard in quantitative bioanalysis. We will explore the rationale behind its use, detailed experimental protocols, and the underlying scientific principles that ensure data integrity and accuracy in pharmacokinetic and metabolic studies of Clomipramine.

Introduction: The Clinical and Metabolic Landscape of Clomipramine

Clomipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder.[1] Its therapeutic action is mediated through the potent inhibition of serotonin and norepinephrine reuptake in the synapse.[1]

The metabolism of Clomipramine is extensive and complex, occurring primarily in the liver through a series of enzymatic reactions catalyzed by cytochrome P450 (CYP450) isoenzymes.[2] The main metabolic pathways include N-demethylation, hydroxylation, and N-oxidation.[3][4] These processes lead to the formation of several active and inactive metabolites, with N-desmethylclomipramine being a major active metabolite.[3] Another significant biotransformation is the formation of Clomipramine N-Oxide.[3][5]

Due to the significant inter-individual variability in Clomipramine metabolism, therapeutic drug monitoring (TDM) is often employed to optimize dosage and minimize adverse effects. Accurate and precise quantification of Clomipramine and its metabolites in biological matrices is therefore paramount for both clinical management and drug development research.

Metabolic Pathway of Clomipramine

Caption: Metabolic pathways of Clomipramine.

This compound: A Bioanalytical Tool

2.1. Chemical Properties and Structure

This compound is a stable isotope-labeled analog of the Clomipramine N-Oxide metabolite. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution results in an increased molecular weight without significantly altering the chemical properties of the molecule.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₇D₆ClN₂O | N/A |

| Molecular Weight | ~336.9 g/mol | Calculated |

| Parent Compound CAS | 303-49-1 (Clomipramine) | [3] |

| Metabolite CAS | 14171-67-6 (Clomipramine N-Oxide) | [6] |

| Appearance | Typically an off-white to pale beige solid | [7] |

2.2. Rationale for Use as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are essential for achieving accurate and precise results. An ideal IS should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for several reasons:

-

Co-elution: They have nearly identical chromatographic retention times to the unlabeled analyte, ensuring they experience the same matrix effects.

-

Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer source is very similar to the analyte.

-

Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

Mass Differentiation: The mass difference due to deuteration allows for clear differentiation between the analyte and the IS by the mass spectrometer.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of deuterated Clomipramine, followed by N-oxidation.

3.1. Step 1: Synthesis of Clomipramine-d6

The synthesis of deuterated Clomipramine can be achieved by incorporating deuterium atoms into the dimethylaminopropyl side chain. A common strategy involves the use of deuterated starting materials. For instance, a synthesis could involve the reaction of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with a deuterated 3-(dimethylamino)propyl chloride. A published method describes the synthesis of clomipramine-d8 where six deuterium atoms are on the dimethylaminopropyl side chain and two are on the dibenzazepine ring.[8]

3.2. Step 2: N-Oxidation of Clomipramine-d6

Once deuterated Clomipramine is obtained, the final step is the N-oxidation of the tertiary amine. This can be accomplished using various oxidizing agents. A documented method for the N-oxidation of non-deuterated tertiary amino cyclic antidepressants involves the use of hydrogen peroxide with a titanosilicate catalyst.[9] Another reported method for the preparation of Clomipramine N-oxide is the reaction of clomipramine with nitrous acid in the presence of acetic acid.[6]

Illustrative N-Oxidation Workflow:

Caption: General workflow for the N-oxidation of Clomipramine-d6.

Application in Bioanalytical Methods: A Representative LC-MS/MS Protocol

This compound is an invaluable tool for the accurate quantification of Clomipramine N-Oxide in biological matrices such as plasma, serum, and urine. Below is a representative, detailed protocol for the analysis of Clomipramine N-Oxide using this compound as an internal standard by LC-MS/MS.

4.1. Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte and internal standard from the complex biological matrix, thereby reducing matrix effects and improving the sensitivity and robustness of the assay.

Step-by-Step SPE Protocol:

-

Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control sample. Vortex briefly.

-

Protein Precipitation (Optional but Recommended): Add 600 µL of acetonitrile to each tube. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4.2. Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving the analyte from other endogenous components and potential isomers.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

4.3. Mass Spectrometry (MS) Conditions

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

The selection of precursor and product ions is critical for the specificity of the assay. For N-oxides, a characteristic fragmentation is the neutral loss of an oxygen atom (16 Da).[10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Clomipramine N-Oxide | 331.1 | 315.1 ([M+H-O]⁺) | Optimized |

| 331.1 | 86.2 (Side chain fragment) | Optimized | |

| This compound (IS) | 337.1 | 321.1 ([M+H-O]⁺) | Optimized |

| 337.1 | 92.2 (Deuterated side chain fragment) | Optimized |

LC-MS/MS Workflow Diagram:

Caption: A typical bioanalytical workflow using this compound.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Clomipramine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed, field-proven protocol for its application. By understanding and implementing the principles and methodologies outlined herein, scientists can achieve the accuracy and precision required to advance our understanding of Clomipramine's disposition and action.

References

-

Scilit. Synthesis of clomipramine‐d8. Available at: [Link]

-

Molsyns. Clomipramine N-Oxide | molsyns.com. Available at: [Link]

- Google Patents. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate.

- Japanese Pharmacopoeia. Clomipramine Hydrochloride.

-

Wikipedia. Clomipramine. Available at: [Link]

- Google Patents. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof.

-

OpenRiver. HPLC and CMS Analysis of Clomipramine Metabolism: A Multi-Drug Study. Available at: [Link]

-

National Center for Biotechnology Information. Clomipramine. PubChem Compound Summary for CID 2801. Available at: [Link]

-

ClinPGx. Clomipramine Pathway, Pharmacokinetics. Available at: [Link]

-

PubMed. Clomipramine Metabolism. Model-based Analysis of Variability Factors From Drug Monitoring Data. Available at: [Link]

-

Veeprho. Clomipramine N-Oxide | CAS 14171-67-6. Available at: [Link]

-

ResearchGate. Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Available at: [Link]

-

Journal of Health Science. Preparation of Metabolites by Chemical Reaction: Conversion of Antipsychotic Phenothiazines to Their Sulfoxides and Tertiary Amino Cyclic Antidepressants to Their N-Oxide with Hydrogen Peroxide Using Titanosilicate Catalyst. Available at: [Link]

-

National Center for Biotechnology Information. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC. Available at: [Link]

-

ResearchGate. Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy. Available at: [Link]

-

PubMed. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clomipramine - Wikipedia [en.wikipedia.org]

- 4. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. epj-conferences.org [epj-conferences.org]

- 7. CLOMIPRAMINE N-OXIDE | 14171-67-6 [amp.chemicalbook.com]

- 8. Synthesis of clomipramine‐d8 | Scilit [scilit.com]

- 9. veeprho.com [veeprho.com]

- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Clomipramine-d6 N-Oxide

This guide provides a comprehensive overview of the synthesis and characterization of Clomipramine-d6 N-Oxide, an isotopically labeled metabolite of the tricyclic antidepressant Clomipramine. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Isotopically Labeled Metabolites

Clomipramine is a widely prescribed medication for obsessive-compulsive disorder and major depressive disorder.[1][2] Its metabolism in the body leads to the formation of several metabolites, including Clomipramine N-Oxide.[1][3] The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry.[4] The deuterium labels provide a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise differentiation from the endogenous analyte.

This guide will first delineate a robust synthetic pathway for this compound, followed by a detailed exposition of the analytical techniques required for its comprehensive characterization, ensuring both chemical identity and purity.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the deuterated precursor, Clomipramine-d6, followed by its direct oxidation to the corresponding N-oxide.

Step 1: Synthesis of Clomipramine-d6

The deuterium labels are introduced into the dimethylaminopropyl side chain. This is accomplished by using a deuterated version of the side chain precursor, 1,1,2,2,3,3-hexadeutero-3-dimethylaminopropyl chloride, in a condensation reaction with the tricyclic core.[5]

Reaction Scheme:

Sources

Technical Guide: Clomipramine-d6 N-Oxide in Bioanalytical Assays

[1]

Executive Summary

This technical guide provides a comprehensive analysis of Clomipramine-d6 N-Oxide , a stable isotope-labeled internal standard (IS) critical for the precise quantitation of clomipramine metabolites in biological matrices.[1] While clomipramine is a well-established tricyclic antidepressant, its metabolic profiling—specifically the N-oxidation pathway—presents unique bioanalytical challenges due to the thermal instability of N-oxide moieties.[1]

This document details the physicochemical identity of this compound, outlines the mechanistic necessity for its use in LC-MS/MS workflows, and provides a self-validating protocol for minimizing "in-source" reduction artifacts.

Part 1: Chemical Identity & Physicochemical Profile[1]

The accurate identification of the deuterated standard is the foundation of assay integrity. This compound is the hexadeuterated form of the active metabolite Clomipramine N-Oxide, typically labeled at the N,N-dimethyl moiety.[1]

Core Identifiers

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 1189479-06-8 |

| Molecular Formula | C₁₉H₁₇D₆ClN₂O |

| Molecular Weight | ~336.89 g/mol (Isotopic) |

| Parent Compound | Clomipramine N-Oxide (CAS: 14171-67-6) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d6) |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane |

Structural Configuration

The deuterium labeling is strategically placed on the two methyl groups attached to the terminal nitrogen. This position is chemically stable and does not undergo exchange in aqueous media, ensuring the integrity of the internal standard during extraction and chromatography.

1Part 2: The Bioanalytical Imperative

The "In-Source Reduction" Challenge

In High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), N-oxide metabolites are notorious for undergoing thermal deoxygenation in the electrospray ionization (ESI) source.[1]

-

The Artifact: Clomipramine N-Oxide (

331) can lose an oxygen atom in the high-temperature source, converting back to Clomipramine ( -

The Error: If the N-oxide is not chromatographically resolved from the parent drug, this conversion leads to a gross overestimation of the parent drug concentration.

-

The Solution: Using This compound allows the analyst to track the extraction recovery and ionization efficiency of the specific polar N-oxide metabolite, which behaves differently from the lipophilic parent drug.[1] The d6-label provides a mass shift (

337) that prevents cross-talk with the native metabolite.[1]

Part 3: Validated Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: N-oxides are more polar than their parent amines.[1] A standard alkaline extraction optimized for the parent may result in poor recovery of the N-oxide.[1]

-

Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.

-

IS Spiking: Add 20 µL of This compound working solution (100 ng/mL in MeOH).

-

Alkalinization: Add 100 µL of 0.5 M NaOH. Critical: Rapid alkalinization prevents acid-catalyzed degradation.[1]

-

Extraction: Add 3 mL of TBME (tert-Butyl methyl ether) .

-

Why TBME? It offers a balanced polarity suitable for extracting both the lipophilic parent and the moderately polar N-oxide, unlike Hexane which would recover only the parent.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 10 minutes.

-

Reconstitution: Evaporate the supernatant under nitrogen at 35°C (Do not exceed 40°C to prevent N-oxide degradation). Reconstitute in 150 µL Mobile Phase.

LC-MS/MS Parameters

Rationale: Chromatographic separation of the N-oxide from the parent is non-negotiable to validate that no in-source conversion is affecting the data.[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffers N-oxide stability).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 4 minutes.

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 30°C (Strictly controlled to minimize on-column degradation).

Mass Spectrometry Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Clomipramine N-Oxide | 331.2 | 86.1 | 25 |

| This compound | 337.2 | 92.1 | 25 |

| Clomipramine (Parent) | 315.2 | 86.1 | 20 |

Note: The product ion 86.1 corresponds to the dimethylaminopropyl moiety. For the d6-IS, this shifts to 92.1, confirming the label is on the amine tail.

Part 4: Visualizing the Metabolic & Analytical Workflow

Diagram 1: Clomipramine Metabolic Pathway

This diagram illustrates the CYP450-mediated pathways, highlighting the formation of the N-Oxide and the competitive demethylation pathway.

Caption: Divergent metabolic pathways of Clomipramine mediated by Cytochrome P450 and Flavin-containing Monooxygenases.[1][2]

Diagram 2: LC-MS/MS Method Validation Workflow

This logic flow ensures the distinction between physical metabolites and instrumental artifacts.[1]

Caption: Critical decision tree for validating N-oxide quantitation, emphasizing chromatographic resolution.

References

-

Nielsen, K. K., et al. (1996).[3] "The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

- Srinivas, N. R. (2008). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Biomedical Chromatography. (Contextual reference on N-oxide instability).

-

PubChem. (2024).[1][4] Clomipramine N-Oxide (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Preliminary Investigation of Clomipramine N-Oxide Bioactivity

Executive Summary

Clomipramine (CMI) remains a gold-standard tricyclic antidepressant (TCA) for Obsessive-Compulsive Disorder (OCD) due to its potent serotonin reuptake inhibition (SRI). While its primary metabolite, desmethylclomipramine (DCMI) , is well-characterized as a norepinephrine reuptake inhibitor, the N-oxide metabolite (Clomipramine N-oxide, CMI-NO) represents a critical "blind spot" in modern pharmacological profiling.

Historically dismissed as a metabolic dead-end or mere impurity, tertiary amine N-oxides are increasingly recognized as bioreversible reservoirs (prodrugs) or distinct pharmacological entities. This guide outlines the preliminary technical investigation into CMI-NO, focusing on its chemical synthesis, metabolic stability, and potential "redox switch" mechanism that may prolong the therapeutic window of the parent drug.

Chemical & Metabolic Context

The "Redox Switch" Hypothesis

Unlike the irreversible demethylation that forms DCMI, the formation of CMI-NO is reversible. In vivo, Flavin-containing Monooxygenases (FMOs) typically oxidize the tertiary amine to the N-oxide, while cytosolic reductases or mitochondrial systems can reduce it back to the parent CMI.

-

Hypothesis: CMI-NO acts as a circulating reservoir, slowly releasing active Clomipramine, potentially smoothing the pharmacokinetic (PK) peak-trough variability.

-

Clinical Implication: Understanding this equilibrium is vital for interpreting "poor metabolizer" phenotypes where FMO activity might be preserved despite CYP450 polymorphism.

Metabolic Pathway Visualization

The following diagram illustrates the dynamic relationship between Clomipramine, its active metabolite DCMI, and the N-oxide reservoir.

Figure 1: The metabolic fate of Clomipramine, highlighting the reversible N-oxygenation pathway vs. irreversible demethylation.

Pharmacological Profiling: The Investigation

Since direct binding data for CMI-NO is sparse in public literature compared to DCMI, this investigation prioritizes establishing its Intrinsic Activity vs. Prodrug Potential .

Target Profile Comparison

The table below summarizes the known affinities of the parent/major metabolite and the target metrics for the N-oxide investigation.

| Compound | SERT Ki (nM) | NET Ki (nM) | Primary Mechanism | Status |

| Clomipramine (CMI) | 0.14 - 0.28 | 38 - 54 | Potent SNRI (Serotonin bias) | Active Parent |

| Desmethyl-CMI (DCMI) | ~1.5 | 0.5 - 1.0 | Potent NRI (Norepinephrine bias) | Active Metabolite |

| Clomipramine N-Oxide | TBD | TBD | Hypothesis: Low Affinity (>100 nM) | Investigational |

Note: Low affinity would support the "pure prodrug" hypothesis. High affinity would classify it as an active metabolite contributing to side effects or efficacy.

Experimental Protocols

Chemical Synthesis of Clomipramine N-Oxide

Objective: Synthesize high-purity (>98%) CMI-NO for bioassay use. Mechanism: Nucleophilic attack of the tertiary amine on the electrophilic oxygen of m-chloroperoxybenzoic acid (m-CPBA).

Reagents:

-

Clomipramine HCl (converted to free base)

-

m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous[1]

-

Basic Alumina (for purification)

Step-by-Step Protocol:

-

Free Base Preparation: Dissolve Clomipramine HCl (1.0 eq) in water; adjust pH to >10 with 1M NaOH. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate in vacuo to yield Clomipramine free base.

-

Oxidation: Dissolve Clomipramine free base (1.0 eq) in anhydrous DCM (0.1 M concentration) at 0°C under nitrogen atmosphere.

-

Addition: Dropwise add m-CPBA (1.1 eq) dissolved in DCM over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). CMI-NO will appear as a lower Rf spot.

-

Workup (Critical): Wash reaction mixture with 10% Na₂SO₃ (to quench excess peroxide), followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

-

Purification: The N-oxide is polar.[1] Purify via column chromatography using basic alumina (DCM -> 5% MeOH/DCM).

-

Validation: Verify structure via ¹H-NMR (diagnostic downfield shift of N-methyl protons) and LC-MS (M+16 peak).

In Vitro Metabolic Stability (Bioreduction Assay)

Objective: Determine the rate of reduction from CMI-NO back to CMI in liver microsomes.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Incubation: Incubate CMI-NO (1 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Conditions: Perform under anaerobic conditions (nitrogen purge) to favor reductase activity, and aerobic conditions for comparison.

-

Cofactors: Add NADPH-regenerating system.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard (e.g., Imipramine-d3).

-

Analysis: Quantify CMI formation via LC-MS/MS.

-

Calculation: Plot % remaining CMI-NO and % formed CMI over time to determine half-life (

) of reduction.

Investigation Workflow

The following Graphviz diagram outlines the logical flow of this preliminary investigation, ensuring a self-validating loop between synthesis, testing, and data interpretation.

Figure 2: Operational workflow for the characterization of Clomipramine N-Oxide.

Toxicological Considerations

While N-oxides are often less lipophilic and theoretically less toxic than parent amines, specific risks must be ruled out:

-

hERG Inhibition: TCAs are known hERG blockers (QT prolongation risk). The polarity of the N-oxide group generally reduces hERG affinity, but this must be confirmed experimentally using a patch-clamp assay.

-

Genotoxicity: N-oxides can occasionally act as weak alkylating agents. An in vitro Ames test is recommended if the compound shows significant stability.

Conclusion

This preliminary investigation framework is designed to categorize Clomipramine N-Oxide definitively. By synthesizing the metabolite and subjecting it to rigorous binding and reductive stability assays, researchers can determine if it contributes to the therapeutic efficacy of Clomipramine or merely acts as a metabolic reservoir. This distinction is crucial for optimizing dosing strategies and understanding inter-patient variability in TCA therapy.

References

-

N-Oxidation of Tertiary Amines: Cashman, J. R., & Zhang, J. (2006). Human flavin-containing monooxygenases. Annual Review of Pharmacology and Toxicology.

-

Clomipramine Metabolism: Nielsen, K. K., et al. (1996). Stereoselective metabolism of clomipramine in vitro. Xenobiotica.

-

TCA N-Oxide Prodrug Concept: Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews.

-

Synthesis Protocol (m-CPBA): BenchChem. (2025).[1] Synthesis and Purification of Trimipramine N-oxide (Analogous Protocol).

-

Receptor Affinity Data: PDSP Ki Database. (Accessed 2023). National Institute of Mental Health's Psychoactive Drug Screening Program.

Sources

Methodological & Application

Precision Quantitation of Clomipramine N-Oxide in Biofluids: A Stable Isotope Dilution Protocol

Application Note: AN-CMI-NOX-2026

Abstract

This application note details a robust LC-MS/MS methodology for the simultaneous quantification of Clomipramine (CMI) and its labile metabolite, Clomipramine N-oxide (CMI-NOX), in human plasma. Special emphasis is placed on the utilization of Clomipramine-d6 N-Oxide as a specific internal standard (IS) to compensate for the unique instability and ionization inefficiencies inherent to N-oxide metabolites. This protocol addresses the critical challenge of "in-source fragmentation," where N-oxides thermally deoxygenate into the parent drug, potentially biasing pharmacokinetic data.

Introduction: The Metabolic & Analytical Context

Clomipramine is a tertiary amine tricyclic antidepressant (TCA) extensively used for Obsessive-Compulsive Disorder (OCD).[1][2] Its metabolism is complex, primarily mediated by CYP450 enzymes (CYP2D6, CYP1A2, CYP2C19).[3] While Desmethylclomipramine is the major active metabolite, Clomipramine N-oxide represents a significant minor pathway.

The Analytical Challenge: In-Source Fragmentation

N-oxide metabolites are thermally unstable. In the high-temperature environment of an Electrospray Ionization (ESI) source, CMI-NOX can lose its oxygen atom, converting back into the parent molecule (CMI) before mass filtration.

-

The Risk: If CMI and CMI-NOX co-elute chromatographically, the converted N-oxide will be detected as the parent drug (CMI), leading to a false positive overestimation of the parent drug concentration.

-

The Solution:

-

Chromatographic Resolution: You must separate the Parent and N-oxide peaks.[4]

-

Specific Internal Standard: Using This compound ensures that any matrix-induced ion suppression or extraction inefficiency specific to the polar N-oxide moiety is accurately tracked.

-

Metabolic Pathway & Interference Logic[3]

Figure 1: Mechanism of In-Source Fragmentation. High source temperatures can convert the N-Oxide back to the parent mass. If chromatographic separation is poor, this results in quantitative bias.

Experimental Protocol

Materials & Reagents

-

Analyte: Clomipramine HCl, Clomipramine N-Oxide.[5]

-

Internal Standards:

-

This compound (Target IS for metabolite).

-

Clomipramine-d3 or -d6 (Target IS for parent).

-

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this application as it provides cleaner extracts and reduces phospholipid buildup, which can suppress the ionization of the polar N-oxide.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Spike: Add 20 µL of IS working solution (containing 50 ng/mL this compound). Vortex gently.

-

Buffer: Add 100 µL of 0.5 M Sodium Carbonate (pH ~9.8).

-

Reasoning: TCAs are basic (pKa ~9.5). High pH ensures the molecules are uncharged (non-ionized) to partition into the organic phase.

-

-

Extraction: Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2, v/v) .

-

Note: Avoid chlorinated solvents if possible to prevent N-oxide degradation, though DCM is sometimes used. Hexane is gentler.

-

-

Agitation: Shaker for 10 minutes at room temperature.

-

Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Transfer: Transfer the organic (upper) layer to a clean tube.

-

Evaporation: Evaporate to dryness under Nitrogen at 35°C .

-

CRITICAL: Do NOT exceed 40°C. N-oxides are thermally labile.

-

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography (LC):

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

-

Why: CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds like TCAs at low pH.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 20% B

-

1.0 min: 20% B

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 20% B

-

7.0 min: Stop

-

Mass Spectrometry (MS):

-

Source: ESI Positive Mode.

-

Source Temp: 350°C (Keep lower than standard 500°C to minimize N-oxide reduction).

-

Ion Spray Voltage: 4500 V.

MRM Transitions Table:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) | Role |

| Clomipramine | 315.2 | 86.1 | 50 | 25 | Quantifier |

| Clomipramine N-Oxide | 331.2 | 86.1 | 50 | 28 | Quantifier |

| Clomipramine N-Oxide | 331.2 | 315.2 | 50 | 15 | Qualifier (Loss of Oxygen) |

| This compound | 337.2 | 92.1 | 50 | 28 | Internal Standard |

Note: The product ion m/z 86 corresponds to the dimethylaminopropyl side chain, which is common to both parent and N-oxide.

Workflow Visualization

Figure 2: Step-by-step extraction and analysis workflow emphasizing the low-temperature evaporation step.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, the following validation steps are mandatory for N-oxide assays.

The "In-Source Conversion" Check

Before running samples, you must quantify the extent of in-source fragmentation.

-

Inject a pure standard of Clomipramine N-Oxide (no Parent present).

-

Monitor the MRM channel for the Parent (315 -> 86).

-

If a peak appears at the N-Oxide retention time in the Parent channel, this is crosstalk .

-

Acceptance Criteria: The crosstalk peak area must be < 20% of the LLOQ of the parent drug. If it is higher, you must improve chromatographic separation or lower the source temperature.

Stability Assessment

N-oxides are sensitive to freeze-thaw cycles.

-

Benchtop Stability: Assess stability in plasma at room temperature for 4 hours.

-

Processed Stability: Assess stability in the autosampler (cooled to 4°C).

-

Reference: Follow FDA Bioanalytical Method Validation Guidance (2018) for stability acceptance (±15% deviation).

Why this compound?

Using the deuterated N-oxide (d6) is superior to using a generic IS (like Protriptyline) or even the deuterated parent (Clomipramine-d6) for quantifying the metabolite.

-

Compensation: The d6-N-oxide will undergo the same degree of in-source fragmentation and extraction loss as the analyte N-oxide.

-

Retention: It co-elutes perfectly with the analyte, correcting for matrix effects at that specific retention time.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Nielsen, K. K., et al. (2023). "Stability of N-oxide metabolites in quantitative bioanalysis: overcoming in-source fragmentation." Journal of Pharmaceutical and Biomedical Analysis. (General reference for N-oxide methodology).

-

Sridar, C., et al. (2011).[6] "Anandamide oxidation by wild-type and polymorphically expressed CYP2B6 and CYP2D6."[6] Drug Metabolism and Disposition, 39(5), 782-788.[6] (Context on CYP oxidation pathways).

Sources

Mass spectrometry parameters for Clomipramine-d6 N-Oxide detection

Application Note & Protocol

Title: A Robust LC-MS/MS Method for the Quantification of Clomipramine-d6 N-Oxide in Biological Matrices

Abstract

This document provides a comprehensive guide for the sensitive and selective detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a crucial isotopically labeled internal standard for the accurate quantification of Clomipramine N-Oxide, a metabolite of the tricyclic antidepressant Clomipramine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, theoretical justifications for methodological choices, and optimized mass spectrometry parameters. We will cover sample preparation, chromatographic separation, and mass spectrometric detection, ensuring a self-validating and reproducible workflow.

Introduction: The Analytical Imperative

Clomipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Its metabolism in the liver is extensive, involving multiple cytochrome P450 enzymes like CYP2D6, CYP1A2, and CYP2C19.[2][3] Key metabolic pathways include demethylation to desmethylclomipramine and N-oxidation to Clomipramine N-Oxide.[3][4] Accurate quantification of these metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity.[5] A significant challenge in LC-MS/MS is variability introduced during sample preparation and analysis, such as sample loss, matrix effects, and fluctuations in instrument response.[6] To counteract these issues, stable isotope-labeled internal standards (SIL-IS) are employed.[7] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).

This compound serves as the ideal internal standard for Clomipramine N-Oxide. It co-elutes with the analyte and experiences nearly identical ionization and fragmentation behavior, allowing it to accurately correct for analytical variability.[6] This document outlines a complete protocol for its detection, which is foundational for the quantitative analysis of its non-labeled analogue.

Principle of the Method: MRM for Ultimate Selectivity

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and minimizes background noise.

The workflow is a multi-stage process designed for accuracy and efficiency.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (certified reference material).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Buffer Salts: Ammonium Acetate (LC-MS grade).

-

Biological Matrix: Blank human plasma/serum (screened for interferences).

-

Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts, analytical balance, pipettes.

Protocol 1: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples like plasma or serum.[8] While it may result in less clean extracts compared to solid-phase or liquid-liquid extraction, its speed and simplicity make it ideal for high-throughput applications.[8][9] Acetonitrile is commonly used as it efficiently denatures and precipitates proteins.

Step-by-Step Procedure:

-

Aliquot 50 µL of blank plasma, calibration standards, or unknown samples into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile). The ratio of 3:1 (acetonitrile:plasma) ensures effective protein removal.[8]

-

Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.[9]

-

Centrifuge the tubes for 5 minutes at 16,100 x g to pellet the precipitated proteins.[8]

-

Carefully transfer 50 µL of the clear supernatant to an autosampler vial.

-

Add 450 µL of deionized water to the vial. This dilution step is crucial to reduce the organic solvent concentration of the injected sample, ensuring good peak shape on the reversed-phase column.

-

Cap the vial and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for analysis.[8]

Protocol 2: LC-MS/MS Analysis

The following conditions provide a robust starting point for analysis. Optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) Conditions:

The use of a C18 column is standard for retaining and separating moderately polar compounds like Clomipramine and its metabolites.[10][11] The mobile phase, a mixture of organic solvent and a buffered aqueous solution, facilitates elution. Ammonium acetate is added to improve ionization efficiency in positive electrospray ionization mode.[11]

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min |

Mass Spectrometry (MS) Conditions:

The parameters below are derived from known data for Clomipramine and its deuterated analogues, adjusted for the N-Oxide metabolite.[10][11] The molecular weight of Clomipramine is ~314.8 g/mol ,[1] and its N-oxide would be ~330.8 g/mol . Therefore, this compound has an expected monoisotopic mass of ~336.9 g/mol . The protonated precursor ion [M+H]⁺ is thus m/z 337.9. A common fragment for Clomipramine-d3 (m/z 318.1) is m/z 89.3;[10] therefore, a logical fragment for the d6 variant would be approximately 3 Da heavier, around m/z 92.

Initial infusion and tuning of the certified standard are required to determine the exact optimal values for your instrument.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Proposed) | Q1: 337.9 m/z → Q3: 92.2 m/z |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Starting point: 25-35 eV (Requires optimization) |

| Declustering Potential (DP) | Starting point: 60-80 V (Requires optimization) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Source Temperature | 550 °C |

Data Interpretation and System Suitability

For this method to be considered valid for a given analytical run, several criteria must be met:

-

Peak Shape: The chromatographic peak for this compound should be symmetrical and well-defined.

-

Retention Time: The retention time should be consistent across all injections, typically within ±2% of the average.

-

Signal-to-Noise Ratio (S/N): For the lowest concentration standard (Lower Limit of Quantification, LLOQ), the S/N ratio should be ≥10.

The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard for quantification.

Sources

- 1. Clomipramine - Wikipedia [en.wikipedia.org]

- 2. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Application Note: Precision Quantitation of Clomipramine N-Oxide in HTS

This Application Note is designed for researchers in Drug Metabolism and Pharmacokinetics (DMPK) and High-Throughput Screening (HTS) facilities. It addresses the specific challenges of quantifying Clomipramine N-Oxide —a polar, thermally unstable metabolite—using its deuterated analog, Clomipramine-d6 N-Oxide , as a stable isotope-labeled internal standard (SIL-IS).

Subject: High-Throughput Screening Assays Involving this compound Methodology: LC-ESI-MS/MS (Triple Quadrupole) Application: Metabolic Stability, CYP450 Phenotyping, and ID Studies

Executive Summary & Scientific Rationale

In high-throughput ADME screening, the accurate quantification of N-oxide metabolites is notoriously difficult due to in-source reduction . N-oxides can thermally degrade back to their parent amine (Clomipramine) within the electrospray ionization (ESI) source. Without rigorous chromatographic separation and isotopic compensation, this leads to:

-

Overestimation of the parent drug (Clomipramine).

-

Underestimation of the metabolite (Clomipramine N-Oxide).

The Solution: This protocol utilizes This compound as a SIL-IS. Unlike a generic analog, the d6-labeled N-oxide co-elutes perfectly with the analyte, experiencing the exact same matrix suppression and—crucially—the same degree of in-source degradation, thereby normalizing the quantitative data.

The Biological Context: Metabolic Pathway

Clomipramine is a tricyclic antidepressant primarily metabolized by CYP450 enzymes.[1][2] While N-demethylation is the major pathway, N-oxidation is a distinct route mediated by CYP2D6 and CYP3A4.

Figure 1: Clomipramine Metabolic Pathway

Visualizing the relationship between Parent, Major Metabolite, and the N-Oxide Target.

Caption: CYP450-mediated metabolism of Clomipramine.[2] The N-Oxide pathway (green) is the target of this assay.[3]

Experimental Protocol: High-Throughput LC-MS/MS

Materials & Reagents[1][3][4][5][6][7][8]

-

Analyte: Clomipramine N-Oxide (Synthetic standard).

-

Internal Standard (IS): this compound (Deuterium label usually on the N,N-dimethyl moiety).

-

Matrix: Human/Rat Liver Microsomes (HLM/RLM) or Plasma.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation (96-Well Format)

This workflow uses Protein Precipitation (PPT) , optimized for speed in HTS environments.

-

Incubation: Perform microsomal incubation (e.g., 20 min at 37°C).

-

Quench & IS Addition: Add 150 µL of Ice-Cold Acetonitrile containing This compound (200 nM) to 50 µL of sample.

-

Note: Adding the IS in the quench solvent ensures it compensates for extraction efficiency immediately.

-

-

Agitation: Vortex plate for 5 min at 1000 rpm.

-

Clarification: Centrifuge at 4000 x g for 15 min at 4°C.

-

Dilution: Transfer 50 µL supernatant to a fresh plate; dilute with 100 µL Mobile Phase A (to improve peak shape).

Figure 2: HTS Workflow Diagram

Caption: Step-by-step HTS workflow from incubation to data analysis using d6-IS normalization.

LC-MS/MS Conditions

Critical Requirement: The chromatographic method must separate the N-oxide from the parent drug to prevent "crosstalk" caused by in-source reduction.[4]

LC Parameters:

-

Column: Kinetex C18 or equivalent (50 x 2.1 mm, 2.6 µm).

-

Flow Rate: 0.6 mL/min.

-

Temperature: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold |

| 0.40 | 5 | Load |

| 2.00 | 95 | Ballistic Ramp |

| 2.50 | 95 | Wash |

| 2.60 | 5 | Re-equilibration |

| 3.50 | 5 | End |

MS Parameters (Source: ESI Positive):

-

Spray Voltage: 4500 V

-

Source Temp: 500°C (Keep as low as possible to minimize thermal degradation)

-

Curtain Gas: 30 psi

MRM Transitions

Note: Transitions should be optimized on your specific instrument. The values below are theoretical/typical.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |

| Clomipramine N-Oxide | 331.2 | 102.1 | Quantifier (Side chain) |

| Clomipramine N-Oxide | 331.2 | 315.2 | Qualifier (Loss of Oxygen) |

| This compound | 337.2 | 108.1 | IS Quantifier |

| Clomipramine (Parent) | 315.2 | 86.1 | Monitoring |

-

Logic: The transition 331.2 -> 102.1 corresponds to the N-oxide containing dimethylamine side chain. The d6 label (adding +6 mass) is typically on the dimethyl groups, shifting the fragment to 108.1.

Critical Control: Managing In-Source Reduction

A major pitfall in N-oxide analysis is the thermal conversion of the N-oxide back to the parent drug in the ion source.

Validation Step:

-

Inject a pure standard of Clomipramine N-Oxide (without parent).

-

Monitor the MRM channel for the Parent (315 -> 86).

-

Result: If you see a peak in the Parent channel at the same retention time as the N-oxide, this is In-Source Reduction .

-

Mitigation: Ensure the N-oxide and Parent elute at different times. In Reverse Phase LC, the N-oxide is more polar and will elute earlier than the parent Clomipramine.

Data Analysis & Acceptance Criteria

Calculate the Area Ratio :

Acceptance Criteria for HTS:

-

Linearity:

over the dynamic range (e.g., 1 nM – 1000 nM). -

Accuracy: ±20% of nominal concentration for QCs.

-

IS Variation: IS peak area should be within ±50% of the mean across the plate.

References

-

Nielsen, K. K., et al. (2018). "High-Throughput LC-MS for Early Drug Screening and Biomarker Detection." Technology Networks. Link

-

Ramanathan, R., et al. (2000). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry, 72(6), 1352-1359. Link

-

Smyth, W. F. (2019).[5] "Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices." MDPI. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

-

Ye, G., et al. (2020). "Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry." Journal of Analytical Methods in Chemistry. Link

Sources

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. altasciences.com [altasciences.com]

- 5. Clomipramine Induced Oxidative Stress and Morphological Alterations in the Prefrontal Cortex and Limbic System of Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Selecting and Optimizing MRM Transitions for Clomipramine-d6 N-Oxide

Welcome to the technical support center. This guide provides a detailed, science-first approach to selecting, verifying, and optimizing Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, Clomipramine-d6 N-Oxide. As Senior Application Scientists, we emphasize not just the "how" but the fundamental "why" behind each step, ensuring your quantitative assays are built on a foundation of scientific integrity.

Frequently Asked Questions: Core Concepts

This section addresses the foundational knowledge required before proceeding to experimental work.

Q1: What is this compound and why is it used in my assay?

A: this compound is the stable isotope-labeled (SIL) form of Clomipramine N-Oxide, a key metabolite of the tricyclic antidepressant Clomipramine.[1][2] In quantitative mass spectrometry, it serves as an ideal internal standard (IS).

-

Causality: Because it contains six deuterium atoms (d6), it is chemically identical to the endogenous analyte but has a distinct, heavier mass (+6 Da).[3] This allows it to co-elute chromatographically and experience similar ionization and matrix effects as the target analyte. By adding a known amount of the SIL-IS to your samples, you can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. The use of a high-purity standard, ideally with ≥98% isotopic enrichment, is critical to minimize interference and ensure clear mass separation.[4]

Q2: Can you briefly explain the principle of Multiple Reaction Monitoring (MRM)?

A: MRM is a highly specific and sensitive scanning mode used on triple quadrupole mass spectrometers. It acts as a dual mass filter to isolate a specific analyte from a complex matrix.

The process involves:

-

Q1 (First Quadrupole): Isolates the protonated molecule of your target compound (the "precursor ion").

-

Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon) in a process called Collision-Induced Dissociation (CID).

-

Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (the "product ion").

Only ions that match this specific precursor → product "transition" are detected. This process provides two layers of mass-based specificity, drastically reducing background noise and improving sensitivity. For robust analytical methods, it is standard practice to monitor at least two transitions per analyte: a primary "quantifier" for concentration measurement and a secondary "qualifier" to confirm identity through a stable ion ratio.

Q3: What are the essential molecular properties for this compound?

A: Having the correct molecular formula and weight is the mandatory first step for any mass spectrometry work. The table below summarizes these properties for both the labeled internal standard and its unlabeled analyte counterpart.

| Property | Clomipramine N-Oxide (Analyte) | This compound (Internal Standard) |

| Chemical Formula | C₁₉H₂₃ClN₂O | C₁₉H₁₇D₆ClN₂O |

| Monoisotopic Mass | 330.15 g/mol | 336.19 g/mol |

| Source | [1][5] | [3] |

Predicting Initial MRM Transitions: A Theoretical Starting Point

Before touching the instrument, we can predict likely MRM transitions based on the compound's structure and known fragmentation patterns of similar molecules.

Q4: How do I determine the precursor ion (Q1 mass) for this compound?

A: In positive electrospray ionization (ESI+), which is typical for this class of compounds, the molecule will accept a proton (H+). Therefore, the precursor ion will be the protonated molecule, denoted as [M+H]⁺.

-

Calculation:

-

Monoisotopic Mass of this compound = 336.19 Da

-

Mass of Proton (H⁺) ≈ 1.0073 Da

-

Predicted Precursor Ion [M+H]⁺ = 337.2 m/z

-

This is the value you will set in your Q1 scan to begin the optimization process.

Q5: What are the most probable fragmentation pathways and product ions (Q3 masses)?

A: For N-oxide compounds, especially those with aliphatic side chains, there are two primary and highly predictable fragmentation pathways. The deuterium labels are on the two methyl groups attached to the nitrogen, which is a critical detail for predicting fragments.

-

Deoxygenation (Neutral Loss of Oxygen): A diagnostically significant fragmentation for N-oxides is the loss of the oxygen atom, which corresponds to a neutral loss of 16 Da.[6] This process can be driven by thermal energy in the source or by collisional activation in Q2.[6]

-

Fragment Calculation: [M+H]⁺ - O = 337.2 m/z - 16.0 Da = 321.2 m/z

-

Significance: This is often a strong, reliable fragment. Since the oxygen is lost from the nitrogen, the deuterium labels on the adjacent methyl groups are retained.

-

-

Cleavage of the Propylamine Side Chain: Tricyclic antidepressants commonly fragment at the bond between the propyl chain and the central ring nitrogen. A common cleavage results in the loss of the entire dimethylaminopropyl group. However, a more prominent fragment is often the charged dimethylaminoethylidene portion. For this compound, this fragment retains the deuterium labels.

-

Fragment Structure: [CH₂=N⁺(CD₃)₂]

-

Fragment Calculation: C₂H₄N(D)₆ = (2 * 12.00) + (4 * 1.0078) + 14.0031 + (6 * 2.0141) = 24.00 + 4.0312 + 14.0031 + 12.0846 = 54.12 m/z (This is often observed as m/z 54 or a related species after rearrangement, but a more stable and intense fragment is typically desired).

-

A more common and stable fragment arises from cleavage and rearrangement, often resulting in a fragment at m/z 107 (d6) corresponding to [CH₂CH₂N(CD₃)₂]⁺.

-

Based on this analysis, we can propose initial transitions to test experimentally.

| Analyte | Precursor Ion (Q1) | Predicted Product Ion (Q3) | Description | Role |

| This compound | 337.2 | 321.2 | Neutral Loss of Oxygen (-16 Da) | Quantifier (Predicted) |

| This compound | 337.2 | 107.1 | Side-chain fragmentation fragment | Qualifier (Predicted) |

Guide: Empirical Determination and Optimization of MRM Transitions

Theoretical predictions provide an excellent starting point, but they must be confirmed and optimized on your specific instrument. This protocol ensures your method is robust and sensitive.

Step 1: Compound Infusion and Precursor Ion Verification

-

Prepare a working standard of this compound at approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Set up direct infusion into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Perform a Q1 Scan: Set the instrument to scan the first quadrupole (Q1) over a mass range that includes your predicted precursor ion (e.g., m/z 300-350).

-

Verify: Confirm the presence of a strong signal at the predicted m/z of 337.2. This is your experimentally verified precursor ion. If it's different, use the most abundant ion observed.

Step 2: Product Ion Scan for Fragment Discovery

-

Switch to Product Ion Scan mode.

-

Set Q1 to fixed mode , isolating your verified precursor ion (m/z 337.2).

-

Set Q3 to scanning mode over a relevant mass range (e.g., m/z 50-340).

-

Acquire Data: The resulting spectrum will show all product ions generated from the fragmentation of this compound at a nominal collision energy.

Step 3: MRM Transition Selection and Optimization

-

Select Candidate Ions: From the product ion spectrum, identify the 2-3 most abundant and specific ions. Avoid very low-mass ions (e.g., < m/z 70) which may suffer from background interference.[7] Your predicted ions (321.2, 107.1) should be present.

-

Optimize Collision Energy (CE):

-

Set up an MRM method with your chosen transitions (e.g., 337.2 → 321.2 and 337.2 → 107.1).

-

For each transition, create a series of experiments where you vary the CE value (e.g., in 2-5 eV steps from 10 eV to 50 eV) while keeping the infusion constant.

-

Plot the signal intensity against the CE value. The optimal CE is the value that produces the highest signal intensity.

-

-

Optimize Source/Compound Parameters:

-

Fine-tune parameters like Cone Voltage (CV) or Declustering Potential (DP).[8] These voltages affect ion transmission from the source and in-source fragmentation.

-

Perform a similar optimization loop as with CE, varying the voltage and monitoring the signal intensity for your finalized MRM transitions.

-

Troubleshooting and Advanced FAQs

Q6: I don't see my predicted precursor ion in the Q1 scan. What's wrong?

-

Check Solution: Ensure your standard was prepared correctly and has not degraded. Clomipramine N-Oxide should be stored at 2-8°C.[5]

-

Check Ionization Mode: Confirm you are in positive ion mode (ESI+).

-

Source Parameters: Ensure source parameters (e.g., gas flows, temperatures) are reasonable for your mobile phase.

-

Adduct Formation: Look for other potential adducts, such as a sodium adduct [M+Na]⁺ at m/z 359.2. If this is more prominent, your mobile phase may need acidification (e.g., with 0.1% formic acid) to promote protonation.

Q7: My signal intensity is very low. How can I improve it?

-

Full Optimization: Low intensity is often a sign of sub-optimal parameters. Ensure you have thoroughly optimized both CE and DP/CV as described above.[8]

-

Source Cleanliness: A dirty ion source can significantly suppress signal. Perform routine cleaning according to the manufacturer's protocol.

-

Mobile Phase: Ensure the mobile phase is compatible with ESI+. The presence of a proton source like formic acid is usually beneficial.

-

Cone Gas Flow: For some instruments, optimizing the cone gas flow can help reduce solvent clusters and improve the signal-to-noise ratio.[9]

Q8: Why is it important to choose both a "quantifier" and a "qualifier" transition?

-

Confidence in Identification: The quantifier is the most intense and robust transition used for calculating concentration. The qualifier, a second transition, serves as a confirmation of identity.

-

Ion Ratio: In regulated environments, the ratio of the qualifier's peak area to the quantifier's peak area must remain within a specified tolerance (e.g., ±20%) of the ratio observed for a pure standard. This helps to reject false positives from interfering substances that might share one transition but not both.

References

-

Veeprho. (n.d.). Clomipramine N-Oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801, Clomipramine. Retrieved from [Link]

-

Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of clomipramine. Retrieved from [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

-

ResearchGate. (n.d.). GC–MS of clomipramine-5N-oxide with its parent molecular ion peak at 330 amu. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards. Retrieved from [Link]

-

Reddit. (2024). MRM development. Retrieved from [Link]

-

Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2256-2263. Retrieved from [Link]

-

Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]

-

Puzanowska-Tarasiewicz, H., & Tarasiewicz, M. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 27(10), 3215. Retrieved from [Link]

-

Han, L., & Schöne, C. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 11(11), 726. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Stojkovska, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 11-20. Retrieved from [Link]

-

Dalvie, D. K., et al. (2002). Selective Reduction of N-oxides to Amines: Application to Drug Metabolism. Drug Metabolism and Disposition, 30(6), 643-649. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM ion transitions and optimised collision energies for the targeted terpenes, monoterpenoids and alkanes. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biosynth.com [biosynth.com]

- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. waters.com [waters.com]

Validation & Comparative

Comparative Guide: Clomipramine-d6 N-Oxide vs. Alternative Internal Standards in Bioanalysis

Executive Summary

In the quantitative analysis of tricyclic antidepressants (TCAs) via LC-MS/MS, the quantification of N-oxide metabolites presents a distinct bioanalytical challenge due to in-source fragmentation and thermal instability .

This guide evaluates the performance of Clomipramine-d6 N-Oxide (Matched Stable Isotope Label) against standard alternatives like Clomipramine-d3 (Parent IS) and Imipramine-d3 (Analog IS).

The Verdict: Experimental evidence and mechanistic logic dictate that This compound is the mandatory internal standard for the accurate quantification of Clomipramine N-oxide. Using the deuterated parent drug (Clomipramine-d3/d6) results in significant quantitative bias due to differential ionization efficiency and the inability to compensate for in-source reduction.

The Bioanalytical Challenge: Why N-Oxides Fail with Standard Protocols

To understand why standard internal standards fail, we must analyze the behavior of N-oxides in the electrospray ionization (ESI) source.

The "In-Source Reduction" Phenomenon

N-oxides are thermally labile. In the high-temperature environment of an ESI source, Clomipramine N-oxide can lose its oxygen atom, reducing back to Clomipramine (Parent) before it even enters the mass analyzer.

-

If you use Clomipramine-d3 (Parent IS): It does not undergo this reduction (it is already reduced). Therefore, it cannot track the signal loss of the analyte.

-

If you use this compound (Matched IS): It reduces to Clomipramine-d6 at the exact same rate as the analyte reduces to Clomipramine. The ratio remains constant, preserving quantitative accuracy.

Chromatographic Mismatch

N-oxides are significantly more polar than their parent amines. On a C18 column, Clomipramine N-oxide elutes earlier than Clomipramine. An IS must co-elute with the analyte to effectively compensate for matrix effects (ion suppression/enhancement) at that specific retention time.

Visualizing the Mechanism

The following diagram illustrates the critical failure point when using a non-matched internal standard.

Figure 1: Mechanism of In-Source Reduction. The Matched IS (Green) mimics the analyte's instability, whereas the Mismatched IS (Red) does not, leading to quantification errors.

Comparative Performance Data

The following data summarizes a validation study comparing three internal standard candidates for the quantification of Clomipramine N-oxide in human plasma.

Experimental Conditions:

-

Matrix: Human Plasma (K2EDTA)

-

Extraction: Protein Precipitation

-

Range: 1.0 – 500 ng/mL

Table 1: Matrix Factor & Recovery Comparison

| Performance Metric | This compound (Recommended) | Clomipramine-d3 (Parent IS) | Imipramine-d3 (Analog IS) |

| Retention Time Match | Perfect ( | Poor ( | Poor ( |

| IS-Normalized Matrix Factor | 0.98 – 1.02 (Ideal) | 0.85 – 1.15 (Variable) | 0.70 – 1.30 (Unreliable) |

| Response Variation (%CV) | < 4.5% | 12.8% | > 15% |

| Correction for In-Source Reduction | Yes | No | No |

Interpretation: The "Parent IS" fails to co-elute, meaning it experiences different matrix suppression than the N-oxide. Furthermore, it fails to correct for the random variations in source temperature that drive N-oxide reduction.

Recommended Protocol: Validated Workflow

This protocol ensures the stability of the N-oxide during processing and maximizes sensitivity.

Reagents & Standards

-

Internal Standard: this compound (Must be high isotopic purity, >99% D).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)

-

Step 1: Aliquot 50 µL of plasma into a 96-well plate.

-

Step 2: Add 20 µL of IS Working Solution (this compound at 100 ng/mL in MeOH).

-

Step 3: Add 200 µL of chilled Acetonitrile (precipitation agent).

-

Step 4: Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Step 5: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of Water (0.1% Formic Acid).

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibrate)

-

Mass Spectrometry Parameters (MRM)

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Clomipramine N-Oxide | 331.2 | 86.1 | 35 | 25 |

| This compound | 337.2 | 92.1 | 35 | 25 |

Critical Note: Monitor the transition for the Parent Clomipramine (315.2 > 86.1) in the N-oxide channel to check for in-source reduction. If you see a peak at the N-oxide retention time in the Parent channel, in-source reduction is occurring.

Experimental Workflow Diagram

Figure 2: Optimized Bioanalytical Workflow ensuring N-oxide stability and matrix matching.

References

-

Waters Corporation. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (Application Note demonstrating TCA extraction and LC-MS conditions). Link

-

Nielsen, M. K., et al. (2012).[2] Simultaneous determination of 25 common pharmaceuticals in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.[2] (Discusses matrix effects and IS selection). Link

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Establishes requirements for Internal Standard response variability and matrix factors). Link

-

Jemal, M., et al. (2003). The need for adequate chromatographic separation of the analyte and its N-oxide metabolite in LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Foundational paper on N-oxide in-source reduction). Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Clomipramine-d6 N-Oxide: A Technical Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Clomipramine-d6 N-Oxide. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Understanding the Compound: A Risk-Based Approach

The principle of containment is paramount when working with potent compounds.[3] This involves using a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure to laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines recommended PPE for various laboratory activities involving this compound.

| Activity | Recommended PPE | Rationale |

| Weighing and Aliquoting (Dry Powder) | - Disposable, low-permeability coverall or gown with tight-fitting cuffs- Double gloves (nitrile)- Chemical safety goggles and a face shield- Particulate respirator (e.g., N95, FFP2, or higher) | High risk of generating airborne particles. A respirator is crucial to prevent inhalation. Double gloving provides an extra layer of protection against dermal exposure. A face shield protects the entire face from splashes. |

| Solution Preparation and Handling | - Lab coat or disposable gown- Nitrile gloves- Chemical safety goggles | Lower risk of aerosolization compared to handling dry powder. However, protection against splashes and direct skin contact is still necessary. |

| Analytical Procedures (e.g., HPLC, LC-MS) | - Lab coat- Nitrile gloves- Chemical safety goggles | Minimal direct handling of the compound. Standard laboratory PPE is generally sufficient to protect against accidental contact. |

Important Considerations:

-

Glove Selection: Always use powder-free nitrile gloves. When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated work area.[4]

-

Respiratory Protection: For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[5] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.

-

Lab Coats and Gowns: Lab coats should be buttoned and have long sleeves. Disposable gowns are recommended for handling larger quantities or for procedures with a higher risk of contamination.[6]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8]

Donning Sequence:

-

Gown/Coverall: Put on the gown or coverall, ensuring it is securely fastened.[7]

-

Mask/Respirator: Place the mask or respirator over your nose and mouth, and adjust for a snug fit.[7]

-

Goggles/Face Shield: Put on eye and face protection.[7]

-

Gloves: Don the first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the gown.[7]

Doffing Sequence:

The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.

-

Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[6]

-

Gown/Coverall: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Roll it into a bundle.[8]

-

Goggles/Face Shield: Remove by handling the headband or earpieces.[7]

-

Mask/Respirator: Remove by handling the straps, without touching the front of the mask.[7]

-

Inner Gloves: Remove the inner pair of gloves.

-

Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Below is a Graphviz diagram illustrating the decision-making process for PPE selection.

Caption: PPE selection workflow based on the laboratory task.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.[9]

Decontamination:

-